molecular formula C13H18ClN B13261857 N-[(3-chlorophenyl)methyl]cyclohexanamine

N-[(3-chlorophenyl)methyl]cyclohexanamine

Cat. No.: B13261857
M. Wt: 223.74 g/mol
InChI Key: FCHZDEBMSQCADY-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C13H18ClN It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, without the 3-chlorophenylmethyl substitution.

    N-[(3-fluorophenyl)methyl]cyclohexanamine: A similar compound with a fluorine atom instead of chlorine.

    N-[(3-bromophenyl)methyl]cyclohexanamine: A similar compound with a bromine atom instead of chlorine.

Uniqueness

N-[(3-chlorophenyl)methyl]cyclohexanamine is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H18ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2

InChI Key

FCHZDEBMSQCADY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

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